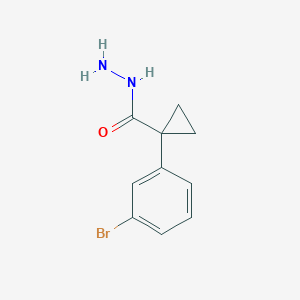

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide

描述

Chemical Identity and Structural Classification

This compound belongs to the class of cyclopropane carbohydrazide derivatives, characterized by the presence of both a highly strained cyclopropane ring and a reactive carbohydrazide functional group. The compound features a molecular architecture that incorporates three distinct structural elements: a brominated phenyl ring positioned at the meta location, a cyclopropane ring system, and a terminal carbohydrazide moiety. The cyclopropane ring exhibits the characteristic triangular structure with carbon-carbon bond angles of approximately 60 degrees, significantly deviating from the typical tetrahedral geometry and creating substantial ring strain. This structural arrangement results in enhanced reactivity compared to unstrained cyclic systems.

The carbohydrazide functional group (–CONHNH2) serves as a crucial reactive center within the molecule, providing sites for further chemical modification and potential biological interaction. Carbohydrazides are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds and their applications in developing biologically active molecules. The presence of the 3-bromophenyl substituent introduces additional reactivity through the bromine atom, which can participate in various cross-coupling reactions and nucleophilic substitution processes. This combination of structural features classifies the compound as a multifunctional synthetic intermediate with significant potential for medicinal chemistry applications.

Table 1: Structural Classification Parameters

| Parameter | Classification |

|---|---|

| Ring System | Cyclopropane (three-membered saturated ring) |

| Aromatic Component | 3-Bromophenyl (meta-substituted benzene ring) |

| Functional Group | Carbohydrazide (–CONHNH2) |

| Compound Class | Cyclopropane carbohydrazide derivative |

| Substituent Pattern | 1,1-Disubstituted cyclopropane |

Historical Context in Cyclopropane Chemistry

The development of cyclopropane chemistry traces its origins to the early recognition of ring strain effects in small cyclic molecules and the subsequent exploration of their unique reactivity patterns. Cyclopropanation reactions have evolved into important processes in modern chemistry, with many useful compounds bearing this structural motif, including pyrethroid insecticides and quinolone antibiotics such as ciprofloxacin and sparfloxacin. The high ring strain present in cyclopropanes, approximately 27.6 kilocalories per mole, makes them challenging to produce and generally requires the use of highly reactive species such as carbenes, ylids, and carbanions.

Historical approaches to cyclopropane synthesis have included the Simmons-Smith reaction, which utilizes iodomethylzinc iodide as the reactive carbenoid species, and methods involving diazo compounds that react with olefins through 1,3-dipolar cycloaddition followed by denitrogenation. The evolution of these synthetic methodologies has enabled the preparation of increasingly complex cyclopropane derivatives, including those with specialized functional groups such as carbohydrazides. The recognition that cyclopropane-containing compounds exhibit unique bonding characteristics, including bent bonds and potential sigma-aromaticity, has further driven research interest in this structural class.

The integration of carbohydrazide functionality into cyclopropane chemistry represents a more recent development, building upon the established utility of hydrazide compounds in pharmaceutical research. Carbohydrazides have found applications as oxygen scrubbers in boiler systems, precursors to polymers, and components in photographic processes, demonstrating their versatility across multiple industrial applications. The combination of cyclopropane ring strain with hydrazide reactivity creates opportunities for novel synthetic transformations and biological activities.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its potential to address multiple challenges encountered during drug discovery processes. Cyclopropyl fragments have demonstrated remarkable versatility in enhancing drug properties, including increased potency, reduced off-target effects, improved metabolic stability, enhanced brain permeability, decreased plasma clearance, and more favorable receptor binding characteristics. These properties make cyclopropane-containing compounds particularly attractive for pharmaceutical development, where optimization of pharmacokinetic and pharmacodynamic parameters is crucial.

Recent investigations into cyclopropane carbohydrazide derivatives have revealed their potential as anticancer agents, with studies demonstrating significant biological activity against multiple cancer cell lines. The synthesis of novel cyclopropane carbohydrazides through Knoevenagel condensation methodologies has yielded compounds with micromolar anticancer activity, with half-maximal inhibitory concentration values ranging between 1.9 and 8.45 micromolar. These findings highlight the therapeutic potential of this compound class and support continued research into their biological mechanisms and structure-activity relationships.

The brominated aromatic component of this compound provides additional synthetic opportunities through cross-coupling reactions, enabling the preparation of diverse derivatives for biological evaluation. The meta-positioning of the bromine substituent offers distinct electronic and steric properties compared to ortho or para substitution patterns, potentially influencing both chemical reactivity and biological activity. This structural variation is particularly important in medicinal chemistry, where subtle modifications can lead to significant changes in pharmacological properties.

Table 2: Research Applications and Significance

Molecular Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound name reflecting the substitution pattern on the cyclopropane ring. The Chemical Abstracts Service registry number 1400644-74-7 provides a unique identifier for this specific compound, facilitating literature searches and database queries. The molecular formula C10H11BrN2O indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 255.11 grams per mole.

The Simplified Molecular Input Line Entry System representation O=C(C1(C2=CC=CC(Br)=C2)CC1)NN provides a text-based description of the molecular structure, enabling computational analysis and database searching. The Molecular Design Limited number MFCD22421534 serves as an additional identifier within chemical inventory systems. These identification parameters are essential for procurement, synthesis planning, and regulatory compliance in research and industrial applications.

Physical properties of the compound, while not extensively documented in available literature, can be inferred from the structural characteristics and comparison with related cyclopropane carbohydrazide derivatives. The presence of the hydrazide functional group suggests potential for hydrogen bonding interactions, which may influence solubility characteristics and biological activity. The aromatic bromine substituent contributes to the overall molecular weight and lipophilicity, parameters that are crucial for pharmacokinetic properties in drug development applications.

Table 3: Molecular Identification Parameters

属性

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUTMQOXTWMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- 3-Bromobenzaldehyde : Provides the aromatic bromophenyl moiety.

- Cyclopropanecarboxylic acid or cyclopropanation reagents : For ring formation.

- Hydrazine hydrate : For conversion of carboxylic acid to carbohydrazide.

Cyclopropanation Reaction

The cyclopropanation step typically involves the reaction of 3-bromobenzaldehyde with reagents that induce formation of the cyclopropane ring, resulting in 1-(3-bromophenyl)cyclopropane-1-carboxylic acid. Methods include:

- Classical cyclopropanation using diazo compounds or Simmons–Smith reagents under controlled conditions.

- Modified Claisen-Schmidt condensation adapted for cyclopropane systems, sometimes enhanced by microwave-assisted synthesis (60–80°C, 30–60 minutes), which improves reaction efficiency and yield (reported yields: 55–87%).

Conversion to Carbohydrazide

The carboxylic acid intermediate is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide:

- Typical conditions involve refluxing the acid with an excess of hydrazine hydrate in an appropriate solvent (e.g., ethanol or methanol) for several hours.

- The reaction proceeds via nucleophilic attack of hydrazine on the carboxylic acid to form the hydrazide linkage.

- Post-reaction purification is commonly performed by silica gel column chromatography using hexanes/ethyl acetate gradients to isolate the pure product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | 3-Bromobenzaldehyde + cyclopropanation reagents (e.g., diazo compounds) | 60–80°C (microwave-assisted) | 30–60 min | 55–87 | Microwave assistance enhances yield |

| Hydrazide formation | Hydrazine hydrate, reflux in ethanol/methanol | Reflux (~78°C) | 3–6 hours | 70–85 | Excess hydrazine ensures complete conversion |

| Purification | Silica gel chromatography | Ambient | N/A | N/A | Hexanes/ethyl acetate gradient used |

Analytical Characterization Supporting Preparation

-

- ¹H-NMR: Cyclopropane protons appear as multiplets at δ 1.2–2.5 ppm due to ring strain; aromatic protons of 3-bromophenyl group resonate at δ 7.2–8.0 ppm; hydrazide NH protons show broad singlets at δ 8.5–10.0 ppm.

- ¹³C-NMR: Cyclopropane carbons resonate at δ 15–25 ppm; carbonyl carbon of hydrazide at δ 165–170 ppm.

Mass Spectrometry

Confirms molecular ion peak consistent with molecular weight 255.11 g/mol (C10H11BrN2O).Purity Assessment

High-performance liquid chromatography (HPLC) confirms purity >95% after chromatographic purification.

Reaction Mechanism Insights and Challenges

- The cyclopropanation step is sensitive to steric and electronic effects of the bromophenyl substituent; ring strain can influence reaction kinetics and yield.

- Hydrazide formation requires careful control of hydrazine amount and reflux time to avoid side reactions or incomplete conversion.

- Microwave-assisted synthesis has been shown to improve reaction rates and yields, likely by enhancing molecular collisions and energy transfer.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Type | Conditions | Yield Range (%) | Analytical Confirmation |

|---|---|---|---|---|---|

| Cyclopropanation | 3-Bromobenzaldehyde, diazo compounds or equivalents | Ring formation | Microwave-assisted, 60–80°C, 30–60 min | 55–87 | NMR, MS |

| Carboxylic acid to hydrazide | Hydrazine hydrate | Nucleophilic substitution | Reflux in ethanol/methanol, 3–6 h | 70–85 | NMR, HPLC, MS |

| Purification | Silica gel chromatography | Chromatographic separation | Ambient, hexanes/ethyl acetate gradient | N/A | HPLC purity >95% |

Research Findings and Recommendations

- Microwave-assisted cyclopropanation significantly reduces reaction time and improves yield compared to conventional heating.

- Hydrazide formation is robust under reflux conditions with hydrazine hydrate, but reaction monitoring via TLC or HPLC is recommended to ensure completeness.

- Structural confirmation by NMR and MS is critical due to the presence of ring strain and potential isomers.

- Purification by column chromatography is essential to obtain analytically pure material suitable for further applications.

化学反应分析

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

科学研究应用

Medicinal Chemistry

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, hydrazones and hydrazides have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The bromine substitution may enhance the compound's lipophilicity, potentially improving its bioavailability.

Synthetic Chemistry

The compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules through various reactions:

- Hydrazone Formation : The hydrazide functional group allows for the formation of hydrazones, which are valuable intermediates in organic synthesis.

- Cycloaddition Reactions : The cyclopropane moiety can participate in cycloaddition reactions, leading to the synthesis of diverse chemical entities.

Material Science

Research has explored the use of this compound in developing new materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.

- Nanocomposites : Incorporating this compound into nanocomposite materials may improve their electrical and thermal properties due to the unique structural characteristics of cyclopropanes.

Case Study 1: Anticancer Activity

A study conducted on a series of hydrazone derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Polymer Synthesis

Research involving the polymerization of cyclopropane derivatives demonstrated that incorporating this compound into polymer matrices resulted in materials with improved mechanical properties. These findings suggest its utility in creating high-performance materials for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines; potential for drug development |

| Synthetic Chemistry | Building Block for Hydrazones | Forms valuable intermediates; enhances synthetic pathways |

| Material Science | Polymer and Nanocomposite Development | Improves thermal and mechanical properties; useful in high-performance materials |

作用机制

The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and carbohydrazide functional groups. These interactions can modulate biological pathways, leading to various effects .

相似化合物的比较

Carboxamide vs. Carbohydrazide

The carbohydrazide derivative offers enhanced nucleophilicity due to the hydrazide (–NH–NH₂) group, enabling condensation reactions to form hydrazones or metal complexes. In contrast, the carboxamide analog is more lipophilic, favoring membrane permeability, as evidenced by its crystalline nature and higher melting point .

Carbonitrile Derivatives

| Compound Name | CAS Number | Functional Group | Molecular Weight |

|---|---|---|---|

| 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | 124276-83-1 | Carbonitrile | 222.08 g/mol |

The carbonitrile derivative lacks the reactive hydrazide group, limiting its utility in conjugation reactions but offering stability under acidic conditions .

Halogen Substitution: Bromo vs. Chloro

| Compound Name | CAS Number | Halogen | Molecular Weight |

|---|---|---|---|

| This compound | 597563-13-8 | Bromine | 269.11 g/mol |

| 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | 124276-34-2 | Chlorine | 210.64 g/mol |

Bioactivity of Bromophenyl-Containing Analogs

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (IC₅₀ = 42.22 μg/mL against MCF-7 cells) .

- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (IC₅₀ = 22.41 μg/mL) .

These findings suggest that bromophenyl moieties enhance cytotoxicity, possibly through halogen bonding or π-π stacking interactions. However, the carbohydrazide’s rigid cyclopropane core may limit conformational flexibility compared to chalcones’ α,β-unsaturated ketone systems .

生物活性

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H12BrN3O and a molecular weight of 273.13 g/mol. The presence of the cyclopropane ring contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown cytotoxic effects against various human cancer cell lines, including:

- HeLa (cervical carcinoma)

- A549 (lung adenocarcinoma)

- HCT-116 (colorectal carcinoma)

These compounds often induce apoptosis through mechanisms such as mitochondrial disruption and inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related cyclopropane derivatives. These compounds have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi, suggesting a role in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies show that these compounds can disrupt the cell cycle, leading to G0/G1 phase arrest in cancer cells.

- Induction of Apoptosis : The activation of apoptotic pathways through ROS generation and mitochondrial dysfunction is a common mechanism observed in studies involving similar compounds .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

| Study | Findings |

|---|---|

| Study A | Reported IC50 values for HeLa cells were around 10 µM, indicating significant cytotoxicity. |

| Study B | Demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis. |

| Study C | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

常见问题

Basic: What synthetic methodologies are effective for preparing 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide?

The synthesis of this compound typically involves cyclopropane ring formation followed by functionalization. A plausible route is the Claisen-Schmidt condensation (modified for cyclopropane systems) using 3-bromobenzaldehyde and cyclopropane-1-carbohydrazide precursors. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) can enhance reaction efficiency, as demonstrated for structurally similar chalcone derivatives (yields: 55–87%) . Post-synthesis, purification via silica gel column chromatography (hexanes/EtOAc gradients) is recommended to isolate the product .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Key NMR features include:

- ¹H-NMR :

- Cyclopropane protons (δ 1.2–2.5 ppm, split into multiplets due to ring strain).

- Aromatic protons from the 3-bromophenyl group (δ 7.2–8.0 ppm, with coupling patterns indicating substitution).

- Hydrazide NH protons (δ 8.5–10.0 ppm, broad singlet).

- ¹³C-NMR :

- Cyclopropane carbons (δ 15–25 ppm).

- Carbonyl carbon (δ 165–170 ppm).

Comparative analysis with synthesized analogs (e.g., chalcone derivatives) validates assignments .

Basic: What are the key considerations for optimizing reaction yields in cyclopropane-containing carbohydrazide synthesis?

Critical factors include:

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates in cyclopropane formation.

- Reaction temperature : Microwave irradiation at controlled temperatures (e.g., 70°C) minimizes side reactions like ring-opening .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Purification : Gradient elution in column chromatography improves separation of cyclopropane derivatives from byproducts .

Advanced: How does the cyclopropane ring’s strain influence the compound’s reactivity and stability?

The ring strain (∼27 kcal/mol) increases reactivity, making the compound prone to:

- Electrophilic attacks : Bromine’s electron-withdrawing effect directs reactions to the phenyl group, leaving the cyclopropane intact under mild conditions.

- Thermal decomposition : Above 100°C, ring-opening may occur, forming linear alkenes or polymerization products . Stability studies (TGA/DSC) under inert atmospheres are advised for long-term storage.

Advanced: What crystallographic techniques are suitable for determining the molecular structure, and what challenges might arise?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is ideal . Challenges include:

- Crystal growth : Cyclopropane derivatives often form twinned crystals; slow evaporation (hexane/CH₂Cl₂) improves quality.

- Data refinement : High thermal motion in the cyclopropane ring requires anisotropic displacement parameters.

Example: A related cyclopropane-carboxamide showed bond angles of 59.5°–60.2°, confirming ring geometry .

Advanced: How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound?

Design SAR studies by:

- Modifying substituents : Replace the bromine atom with Cl or F to assess halogen effects on cytotoxicity.

- Bioassays : Test against cancer cell lines (e.g., MCF-7) using Presto Blue™ viability assays (IC₅₀ calculations) .

- Hydrazide group variations : Compare with amide or ester analogs to determine the role of the carbohydrazide moiety in bioactivity.

Advanced: What analytical methods assess purity and stability under various storage conditions?

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to monitor degradation products.

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; analyze via TLC (Rf shifts indicate decomposition).

- Mass spectrometry : High-resolution ESI-MS confirms molecular integrity (e.g., [M+H]+ at m/z 283.03) .

Advanced: How does the bromine atom affect electronic properties and reactivity in substitution reactions?

The bromine atom acts as a meta-directing group , guiding electrophilic substitution to the phenyl ring’s para position. Computational studies (DFT) show:

- Electrostatic potential maps : Increased electron density at the para position due to resonance effects.

- Hammett substituent constants : σₚ = +0.39, indicating moderate electron-withdrawing effects.

This directs reactions like nitration or Suzuki couplings to specific sites, aiding functionalization for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。